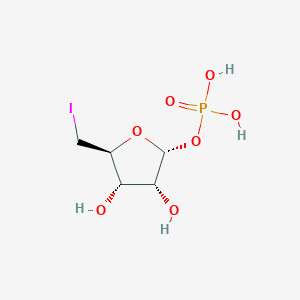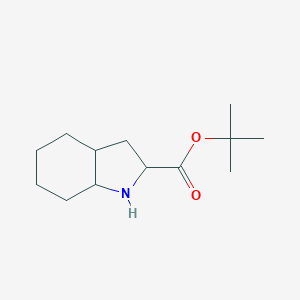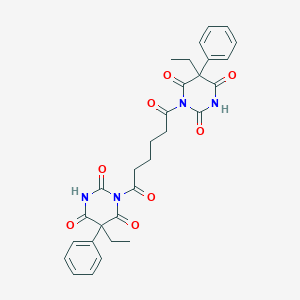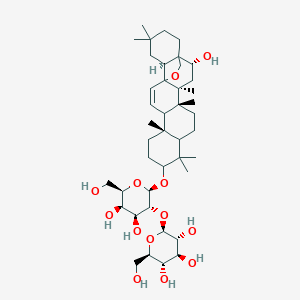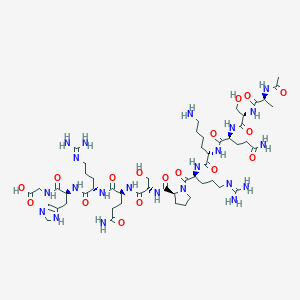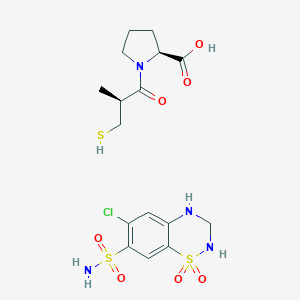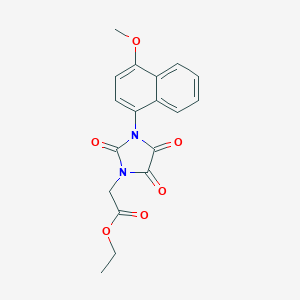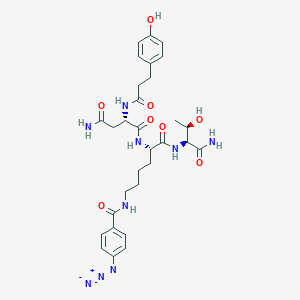
N(alpha)-3-(4-Hydroxyphenylpropionyl)asparaginyl-lysyl-(N(epsilon)-4-azidobenzoyl)threoninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N(alpha)-3-(4-Hydroxyphenylpropionyl)asparaginyl-lysyl-(N(epsilon)-4-azidobenzoyl)threoninamide is a complex chemical compound that has been synthesized for scientific research purposes. This compound has gained significant attention due to its potential applications in various fields such as medicine, biochemistry, and biotechnology.
Mécanisme D'action
The mechanism of action of N(alpha)-3-(4-Hydroxyphenylpropionyl)asparaginyl-lysyl-(N(epsilon)-4-azidobenzoyl)threoninamide involves the covalent modification of proteins. The compound selectively reacts with lysine residues on proteins, forming a covalent bond between the protein and the compound. This covalent modification can be used to identify protein-protein interactions and study protein function.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of N(alpha)-3-(4-Hydroxyphenylpropionyl)asparaginyl-lysyl-(N(epsilon)-4-azidobenzoyl)threoninamide depend on the protein that it is interacting with. The compound can affect the function of the protein by altering its structure or interfering with its interactions with other proteins. This can have downstream effects on various cellular processes, including signaling pathways, gene expression, and metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of N(alpha)-3-(4-Hydroxyphenylpropionyl)asparaginyl-lysyl-(N(epsilon)-4-azidobenzoyl)threoninamide is its selectivity for lysine residues on proteins. This allows for the specific labeling of proteins and identification of their interaction partners. However, the compound has some limitations, including its potential toxicity and the need for specialized equipment and expertise for its use.
Orientations Futures
There are several future directions for the use of N(alpha)-3-(4-Hydroxyphenylpropionyl)asparaginyl-lysyl-(N(epsilon)-4-azidobenzoyl)threoninamide. One direction is the development of new chemical probes that can selectively label other amino acid residues on proteins. Another direction is the application of this compound in drug discovery, where it can be used to identify novel targets for drug development. Finally, the use of this compound in clinical research may lead to the development of new diagnostic and therapeutic tools for various diseases.
Conclusion:
N(alpha)-3-(4-Hydroxyphenylpropionyl)asparaginyl-lysyl-(N(epsilon)-4-azidobenzoyl)threoninamide is a complex chemical compound that has multiple applications in scientific research. Its selectivity for lysine residues on proteins makes it a powerful tool for studying protein-protein interactions and protein function. While there are some limitations to its use, the future directions for this compound are promising and may lead to new discoveries in various fields.
Méthodes De Synthèse
The synthesis of N(alpha)-3-(4-Hydroxyphenylpropionyl)asparaginyl-lysyl-(N(epsilon)-4-azidobenzoyl)threoninamide involves a series of chemical reactions. The starting materials include L-Asparagine, L-Lysine, L-Threonine, 4-Hydroxyphenylpropionic acid, and 4-Azidobenzoic acid. The reaction involves the protection of the carboxyl group of L-Asparagine and L-Threonine, followed by the coupling of L-Lysine with 4-Hydroxyphenylpropionic acid. The final product is obtained by deprotection of the carboxyl group and coupling of 4-Azidobenzoic acid with the amino group of L-Lysine.
Applications De Recherche Scientifique
N(alpha)-3-(4-Hydroxyphenylpropionyl)asparaginyl-lysyl-(N(epsilon)-4-azidobenzoyl)threoninamide has been used in various scientific research applications. One of the primary applications is in the field of proteomics, where it is used as a chemical probe to study protein-protein interactions. This compound can selectively label proteins and identify their interaction partners, making it a powerful tool for studying complex protein networks.
Propriétés
Numéro CAS |
102604-64-8 |
|---|---|
Nom du produit |
N(alpha)-3-(4-Hydroxyphenylpropionyl)asparaginyl-lysyl-(N(epsilon)-4-azidobenzoyl)threoninamide |
Formule moléculaire |
C30H39N9O8 |
Poids moléculaire |
653.7 g/mol |
Nom IUPAC |
(2S)-N-[(2S)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-6-[(4-azidobenzoyl)amino]-1-oxohexan-2-yl]-2-[3-(4-hydroxyphenyl)propanoylamino]butanediamide |
InChI |
InChI=1S/C30H39N9O8/c1-17(40)26(27(32)44)37-29(46)22(4-2-3-15-34-28(45)19-8-10-20(11-9-19)38-39-33)36-30(47)23(16-24(31)42)35-25(43)14-7-18-5-12-21(41)13-6-18/h5-6,8-13,17,22-23,26,40-41H,2-4,7,14-16H2,1H3,(H2,31,42)(H2,32,44)(H,34,45)(H,35,43)(H,36,47)(H,37,46)/t17-,22+,23+,26+/m1/s1 |
Clé InChI |
BRYYHCYDDZMVNH-GAVSWZITSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N)NC(=O)[C@H](CCCCNC(=O)C1=CC=C(C=C1)N=[N+]=[N-])NC(=O)[C@H](CC(=O)N)NC(=O)CCC2=CC=C(C=C2)O)O |
SMILES |
CC(C(C(=O)N)NC(=O)C(CCCCNC(=O)C1=CC=C(C=C1)N=[N+]=[N-])NC(=O)C(CC(=O)N)NC(=O)CCC2=CC=C(C=C2)O)O |
SMILES canonique |
CC(C(C(=O)N)NC(=O)C(CCCCNC(=O)C1=CC=C(C=C1)N=[N+]=[N-])NC(=O)C(CC(=O)N)NC(=O)CCC2=CC=C(C=C2)O)O |
Autres numéros CAS |
102604-64-8 |
Séquence |
YNXT |
Synonymes |
N(alpha)-3-(4-hydroxyphenylpropionyl)asparaginyl-lysyl-(N(epsilon)-4-azidobenzoyl)threoninamide N-HPP-Asp-Lys-AzB-Thr-NH2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





